Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, an imidazolidinone ring, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate
- Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate
- Ethyl 4-[4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate .
Uniqueness
What sets Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H25N3O5S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-3-prop-2-enyl-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C24H25N3O5S/c1-4-14-26-20(15-21(28)25-17-8-12-19(31-3)13-9-17)22(29)27(24(26)33)18-10-6-16(7-11-18)23(30)32-5-2/h4,6-13,20H,1,5,14-15H2,2-3H3,(H,25,28) |
InChI Key |
XQVRCRYOVZTNII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC=C)CC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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